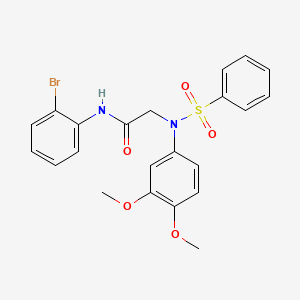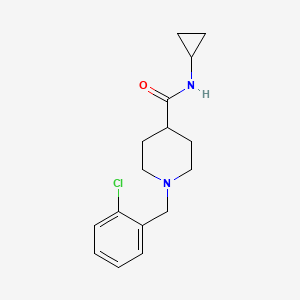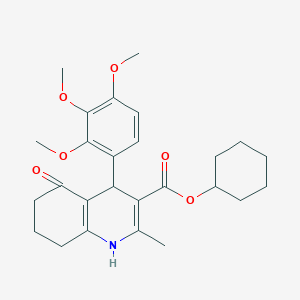
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes and receptors in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate the activity of certain neurotransmitters in the brain. It has also been shown to have antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and receptors. However, one limitation is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. These include further studies on its mechanism of action, development of new drugs based on its structure, and exploration of its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
In conclusion, N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound with significant potential in the field of scientific research. Its high potency and selectivity make it a valuable tool for studying various physiological and biochemical processes. Further research is needed to fully understand its mechanism of action and explore its potential applications in the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 2-bromoaniline, 3,4-dimethoxybenzaldehyde, and phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with glycine to obtain N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies such as in the development of new drugs for the treatment of neurological disorders, cancer, and inflammation. It has also been studied for its potential use as a tool compound in neuroscience research.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5S/c1-29-20-13-12-16(14-21(20)30-2)25(31(27,28)17-8-4-3-5-9-17)15-22(26)24-19-11-7-6-10-18(19)23/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKSTSNIZMZVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5172692.png)
![1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5172713.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5172733.png)


![N-[2-(tert-butylthio)ethyl]-2-iodobenzamide](/img/structure/B5172755.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5172768.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5172775.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(2-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5172781.png)

![6-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5172798.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}terephthalate](/img/structure/B5172802.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)